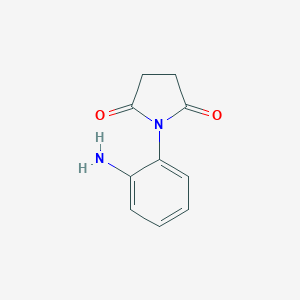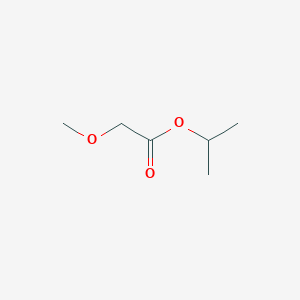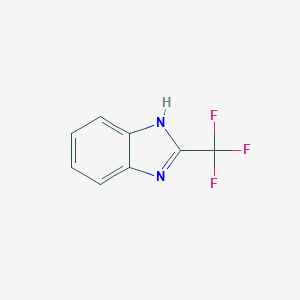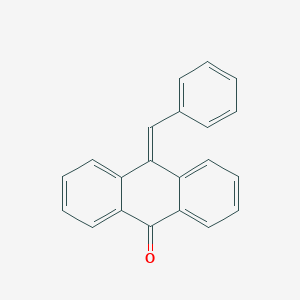
10-Benzylideneanthracen-9(10h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzylideneanthracen-9(10h)-one, also known as BAO, is an organic compound that belongs to the class of anthracene derivatives. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 10-Benzylideneanthracen-9(10h)-one is not fully understood, but it is believed to act by inhibiting the growth of cancer cells and bacteria. It has also been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
10-Benzylideneanthracen-9(10h)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 10-Benzylideneanthracen-9(10h)-one has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using 10-Benzylideneanthracen-9(10h)-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, making it a reliable compound for experiments. However, one of the limitations of using 10-Benzylideneanthracen-9(10h)-one is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 10-Benzylideneanthracen-9(10h)-one. One potential area of research is the development of new drugs based on the structure of 10-Benzylideneanthracen-9(10h)-one. Another area of research is the study of the mechanism of action of 10-Benzylideneanthracen-9(10h)-one, which could lead to a better understanding of its potential applications in medicine. Additionally, the study of 10-Benzylideneanthracen-9(10h)-one could lead to the development of new antibiotics and antifungal agents.
Synthesis Methods
The synthesis of 10-Benzylideneanthracen-9(10h)-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction and the Friedel-Crafts reaction. In the Claisen-Schmidt condensation reaction, benzaldehyde and anthracene are mixed in the presence of a base catalyst to form 10-Benzylideneanthracen-9(10h)-one. In the Friedel-Crafts reaction, benzyl chloride and anthracene are mixed in the presence of a Lewis acid catalyst to form 10-Benzylideneanthracen-9(10h)-one.
Scientific Research Applications
10-Benzylideneanthracen-9(10h)-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antitumor, antibacterial, and antifungal activities. 10-Benzylideneanthracen-9(10h)-one has also been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
properties
CAS RN |
14343-92-1 |
|---|---|
Product Name |
10-Benzylideneanthracen-9(10h)-one |
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
10-benzylideneanthracen-9-one |
InChI |
InChI=1S/C21H14O/c22-21-18-12-6-4-10-16(18)20(14-15-8-2-1-3-9-15)17-11-5-7-13-19(17)21/h1-14H |
InChI Key |
ZBDXDMJVRUZKDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Other CAS RN |
14343-92-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




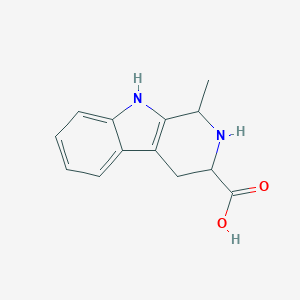
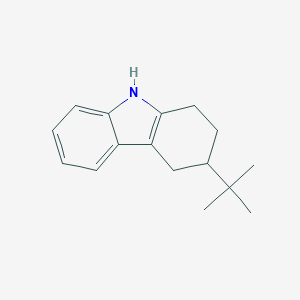
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)

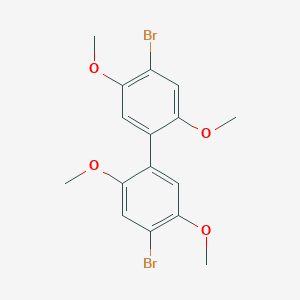
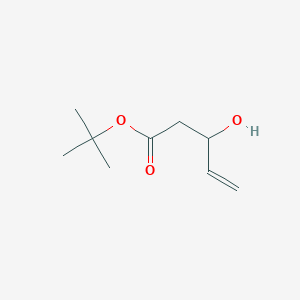
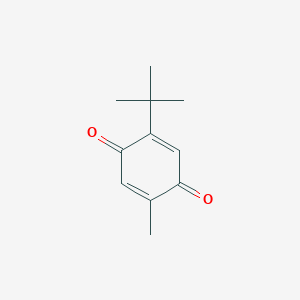
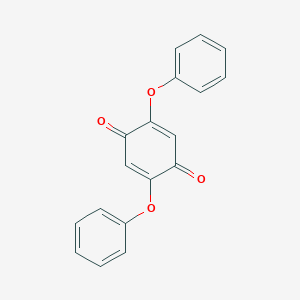
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
